molecular formula C11H19N3 B1439830 1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine CAS No. 817641-86-4

1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine

Cat. No.: B1439830
CAS No.: 817641-86-4
M. Wt: 193.29 g/mol
InChI Key: VZZTXMPAZZZOFX-UHFFFAOYSA-N
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Description

“1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine”, also known as CBAP, is a chemical compound that belongs to the pyrazol amines family. It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms in adjacent positions .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H19N3 . The InChI Key is VZZTXMPAZZZOFX-UHFFFAOYSA-N . The molecular weight is 193.29 g/mol.


Physical and Chemical Properties Analysis

The compound has a high gastrointestinal absorption and is BBB permeant . It is a P-gp substrate . The compound is soluble, with a solubility of 0.841 mg/ml . The Log Po/w (iLOGP) is 2.32 .

Scientific Research Applications

Synthesis and Characterization

1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine serves as a key intermediate or reactant in various chemical synthesis processes, highlighting its importance in the development of novel compounds. For instance, an efficient one-pot two-step synthesis method has been developed for a related pyrazole derivative, emphasizing solvent-free conditions and operational ease. This process demonstrates the compound's utility in synthesizing N-heterocyclic amines, which are valuable for further chemical modifications (Diana Becerra, Hugo Rojas, Juan C Castillo, 2021).

Reactivity and Derivative Synthesis

The reactivity of similar pyrazole compounds has been explored to produce fused derivatives and investigate their versatile pharmacologic actions. For example, acylation reactions with certain derivatives lead to the formation of corresponding amides, underscoring the compound's role in synthesizing biologically active molecules (L. Mironovich, D. Shcherbinin, 2014).

Application in Ugi Reaction

tert-Butyl amides derived from the Ugi reaction of related pyrazole compounds undergo cyclization into dihydropyrazolo[1,5-a]pyrazine diones under specific conditions. This showcases the compound's utility in complex chemical transformations, providing new pathways for synthesizing heterocyclic compounds (Mikhail Nikulnikov, Sergey Tsirulnikov, V. Kysil, A. Ivachtchenko, M. Krasavin, 2009).

Intermediate in Targeted Molecule Synthesis

The compound plays a critical role as an intermediate in the synthesis of targeted molecules, such as mTOR-targeted PROTAC molecules. This highlights its importance in medicinal chemistry for developing potential therapeutic agents (Qi Zhang, Y. Huang, Heran Cao, Fangyi Gong, Qingye Gan, Beibei Mao, 2022).

Protective Group Utilization

It is also used as a protective group in chemical syntheses, illustrating its versatility in synthetic organic chemistry. This application facilitates the synthesis of complex molecules by protecting reactive sites during key steps of the synthesis process (P. Pollock, K. P. Cole, 2014).

Catalysis and Polymerization

Additionally, derivatives of this compound have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing its potential in catalysis and polymer synthesis. This application not only extends its utility in material science but also contributes to environmentally friendly chemical processes (Anelisa Matiwane, C. Obuah, J. Darkwa, 2020).

Safety and Hazards

The compound has a signal word of “Warning” and the hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

2-tert-butyl-5-cyclobutylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2,3)14-10(12)7-9(13-14)8-5-4-6-8/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZTXMPAZZZOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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